2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(2-{[AMINO(IMINO)METHYL]AMINO}-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[AMINO(IMINO)METHYL]AMINO}-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves the reaction of thiourea with acetophenone derivatives under specific conditions. Various oxidizing agents such as sulfuryl chloride, chlorosulfonic acid, and thionyl chloride are used to facilitate the formation of the thiazole ring . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[AMINO(IMINO)METHYL]AMINO}-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-N-(3-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2-{[AMINO(IMINO)METHYL]AMINO}-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-N-(3-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(2-{[AMINO(IMINO)METHYL]AMINO}-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
What sets 2-(2-{[AMINO(IMINO)METHYL]AMINO}-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-N-(3-METHYLPHENYL)ACETAMIDE apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H15N5O2S |
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Molecular Weight |
305.36 g/mol |
IUPAC Name |
2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C13H15N5O2S/c1-7-3-2-4-8(5-7)16-10(19)6-9-11(20)17-13(21-9)18-12(14)15/h2-5,9H,6H2,1H3,(H,16,19)(H4,14,15,17,18,20) |
InChI Key |
GBTZPDSSWTWBQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)N=C(S2)N=C(N)N |
Origin of Product |
United States |
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